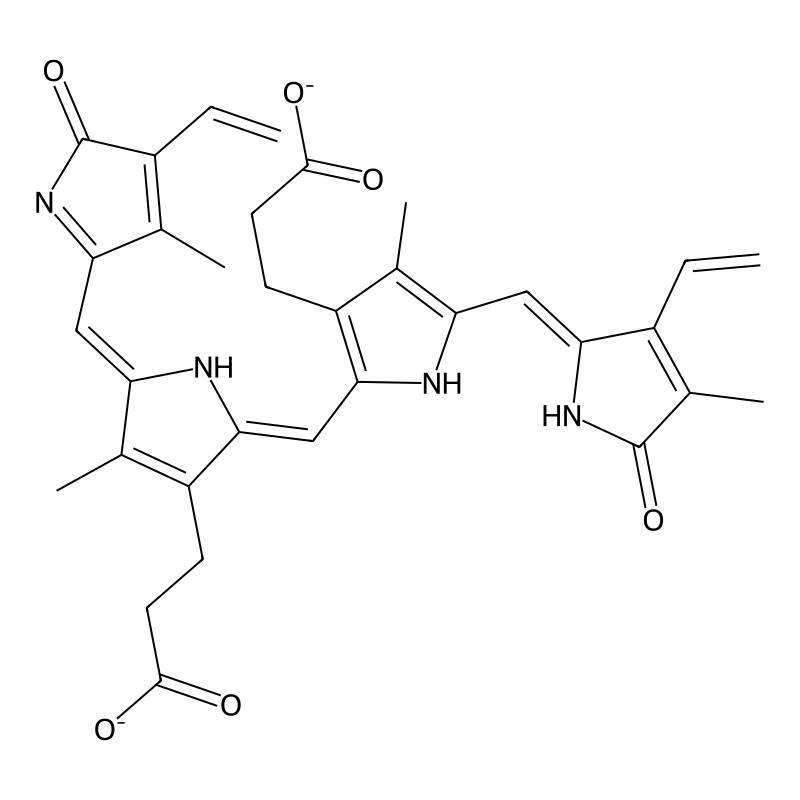Biliverdin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory and Antioxidant Properties
Biliverdin exhibits potent anti-inflammatory and antioxidant effects. It can scavenge free radicals, reducing oxidative stress in cells []. Studies have shown its ability to suppress inflammatory responses in models of endotoxic shock, hepatitis, and organ transplantation []. This suggests its potential therapeutic role in mitigating inflammatory diseases.
Protection against Ischemia-Reperfusion Injury (IRI)
IRI occurs when blood flow is restored to tissues after a period of deprivation, leading to tissue damage. Research suggests that biliverdin may protect against IRI by reducing inflammation and cell death []. This opens doors for exploring its use in protecting organs during transplantation or following surgeries that involve temporary blood flow stoppage.
Potential in Viral Infections
Biliverdin shows promise in combating viral infections. Studies have demonstrated its ability to inhibit the replication of the Hepatitis C virus (HCV) in vitro []. This finding warrants further investigation to explore its potential as an antiviral therapy.
Other Potential Applications
Research is also exploring the potential applications of biliverdin in other areas, including:








